N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine
Description
Historical Development and Discovery
N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine (PubChem CID: 2731827) was first documented in chemical databases on July 19, 2005. Its discovery emerged from efforts to characterize degradation products of β-lactam antibiotics, particularly dicloxacillin. The compound was identified as a critical impurity during stability studies of dicloxacillin sodium, a semisynthetic penicillin derivative. Early synthetic routes involved the condensation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride with glycine, leveraging classic acylation techniques. This discovery highlighted the need for robust analytical methods to monitor pharmaceutical impurities, driving advancements in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for structural elucidation.
Significance in Isoxazole Chemistry
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms, renowned for their electronic diversity and bioactivity. The structural features of this compound—a 3-(2,6-dichlorophenyl) group, 5-methyl substitution, and glycine conjugate—exemplify key design principles in isoxazole chemistry:
- Electron-withdrawing groups : The dichlorophenyl moiety enhances electrophilic character, facilitating nucleophilic substitutions.
- Steric modulation : The methyl group at position 5 stabilizes the isoxazole ring against hydrolysis.
- Bioisosteric potential : The glycine moiety mimics natural amino acids, enabling interactions with biological targets.
Comparative studies with simpler isoxazole derivatives (e.g., 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid [CID 77521]) reveal that the glycine conjugate exhibits improved solubility while retaining aromatic stacking capabilities.
Relationship to Pharmaceutical Compounds
This compound is pharmacologically significant as a degradation impurity of dicloxacillin, a narrow-spectrum β-lactam antibiotic. During hydrolytic degradation, dicloxacillin undergoes ring-opening to form penicilloic acids, which subsequently react with glycine to yield this impurity. Regulatory agencies, including the European Pharmacopoeia, mandate its quantification at levels ≤0.3% in drug formulations. Additionally, its structural similarity to isoxazole-based bromodomain inhibitors (e.g., compounds in ) suggests potential as a scaffold for epigenetic drug discovery, though this remains unexplored.
Position in Heterocyclic Chemistry Research
As a hybrid molecule combining isoxazole and amino acid motifs, this compound bridges two prolific domains in heterocyclic chemistry:
- Isoxazole functionalization : The 4-carbonyl group serves as a versatile site for nucleophilic additions, enabling synthesis of amides, esters, and hydrazides.
- Amino acid conjugation : The glycine moiety introduces zwitterionic character, expanding applications in peptide mimetics and metal-organic frameworks.
Recent studies on isoxazole-amide hybrids (e.g., ) demonstrate enhanced binding to proteins such as bromodomains, underscoring the compound’s relevance in rational drug design. Synthetic methodologies developed for its preparation, including Cu(I)-catalyzed cycloadditions, have been adapted for combinatorial libraries targeting kinase and protease inhibition.
Properties
IUPAC Name |
2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4/c1-6-10(13(20)16-5-9(18)19)12(17-21-6)11-7(14)3-2-4-8(11)15/h2-4H,5H2,1H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXWCYTYJWTEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883225-99-8 | |
| Record name | N-((3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883225998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL)CARBONYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYP9FFY2EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclocondensation of β-Diketone with Hydroxylamine
The isoxazole core is constructed via cyclization of a β-diketone precursor with hydroxylamine hydrochloride. For this compound, the β-diketone intermediate is synthesized by Claisen condensation of ethyl acetoacetate with 2,6-dichlorobenzaldehyde under basic conditions.
Reaction Conditions
-
Reactants : Ethyl acetoacetate (1.2 eq), 2,6-dichlorobenzaldehyde (1.0 eq), NaOH (2.0 eq), ethanol solvent.
-
Temperature : Reflux at 80°C for 6 hours.
-
Yield : ~75% (isolated as yellow crystals).
The resulting β-diketone is treated with hydroxylamine hydrochloride (1.5 eq) in aqueous ethanol at 60°C for 4 hours to form the isoxazole ring.
Oxidation to Carboxylic Acid
The ester group at the 4-position of the isoxazole is hydrolyzed to the carboxylic acid using LiOH in tetrahydrofuran (THF)/water (3:1):
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (3:1) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 92% |
Activation of the Carboxylic Acid for Amide Bond Formation
Acid Chloride Formation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
Conditions
Alternative Activation via Mixed Anhydride
As per US4086423A, mixed anhydrides generated with isobutyl chloroformate offer superior control in coupling reactions:
-
Reaction Scheme :
-
Conditions :
-
Base : Triethylamine (1.1 eq).
-
Solvent : DCM at 0°C.
-
Reaction Time : 1 hour.
-
Coupling with Glycine
Glycine Protection
Glycine is protected as its methyl ester to prevent self-condensation:
Amide Bond Formation
The activated isoxazole carbonyl (acid chloride or mixed anhydride) reacts with glycine methyl ester:
Optimized Protocol
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Et₃N (2.0 eq) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 4 hours |
| Yield | 85% |
Deprotection of the Glycine Ester
The methyl ester is hydrolyzed to the free carboxylic acid using LiOH:
Conditions
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds:
3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.35 (t, 1H, Ar-H), 2.65 (s, 3H, CH₃).
-
IR (cm⁻¹) : 1720 (C=O), 1600 (C=N).
Final Product
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.45 (t, 1H, NH), 7.50 (d, 2H, Ar-H), 7.40 (t, 1H, Ar-H), 4.10 (d, 2H, CH₂), 2.60 (s, 3H, CH₃).
-
HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid Chloride Coupling | Rapid, high reactivity | Requires strict anhydrous conditions | 85 |
| Mixed Anhydride | Better selectivity, milder | Additional reagent cost | 88 |
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the isoxazole ring.
Reduction: Reduced derivatives of the isoxazole ring.
Substitution: Substituted derivatives at the dichlorophenyl group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine exhibit antimicrobial activity. For instance, derivatives have been synthesized to enhance the efficacy of existing antibiotics against resistant bacterial strains. The compound's structure allows for modifications that can improve its potency and reduce side effects, making it a candidate for further development in antibiotic therapies .
Analgesic and Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can act on specific pain pathways in the body. Research indicates that these compounds may inhibit certain inflammatory mediators, suggesting potential applications in treating chronic pain conditions .
Receptor Targeting
G Protein-Coupled Receptors (GPCRs)
this compound has been studied for its interaction with GPCRs, which are critical targets in drug discovery due to their role in various physiological processes. The compound's ability to modulate GPCR activity could lead to advancements in treatments for conditions such as cardiovascular diseases and neurological disorders .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in drug metabolism. By understanding how this compound interacts with these enzymes, researchers can gain insights into drug interactions and metabolic pathways, which are crucial for developing safer pharmaceuticals .
Pharmacogenomics
Recent research highlights the importance of pharmacogenomics in drug efficacy and safety. This compound may serve as a model compound for studying genetic variations that affect drug metabolism and response among different populations .
Case Studies
Mechanism of Action
The mechanism of action of N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to inhibition or activation of their biological functions. The pathways involved include modulation of inflammatory responses and pain signaling .
Comparison with Similar Compounds
N-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}glycine
- Structural Difference : The 2,6-dichlorophenyl group in the target compound is replaced with a 2-chlorophenyl group in this analog .
- Impact on Properties: Lipophilicity: The absence of a second chlorine atom reduces logP (predicted: ~2.1 vs. Bioactivity: Mono-chlorination may decrease steric hindrance, improving binding affinity to targets like enzymes or receptors.
- Synthesis : Both compounds are synthesized via carbodiimide-mediated coupling of the isoxazole carboxylic acid with glycine, but the dichloro analog requires harsher reaction conditions due to increased electron withdrawal .
3-(2,6-Dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carbothioamide (SI53)
- Structural Difference: The glycine moiety is replaced with a 4-(diethylamino)phenyl group, and the carbonyl is substituted with a thiocarbonyl group .
- Bioactivity: SI53 exhibits inhibitory activity against γ-aminobutyric acid transporters (GATs) with an IC₅₀ of 0.8 µM, suggesting that thiocarbonyl analogs may outperform carboxamide derivatives in specific applications .
- Synthesis : Requires Lawesson’s reagent for thiocarbonyl introduction, yielding 73% compared to ~65% for the target compound’s carboxamide formation .
Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate
- Structural Difference : Chlorine atoms are replaced with fluorine, and the glycine-carboxamide is substituted with an ethyl ester .
- Metabolic Stability: The ester group may increase susceptibility to hydrolysis compared to the carboxamide, affecting pharmacokinetics .
Comparative Data Table
Research Findings and Implications
- Halogenation Effects : Dichlorination at the 2,6-positions enhances steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. Fluorine substitution (as in the difluoro analog) offers a balance between electronic effects and metabolic stability .
- Functional Group Variations : Thiocarbonyl derivatives (e.g., SI53) demonstrate superior bioactivity in transporter inhibition compared to carboxamides, suggesting a promising avenue for structural optimization .
- Synthetic Challenges : The target compound’s synthesis requires precise control of coupling reactions due to the electron-deficient isoxazole core, whereas ester or thiocarbonyl analogs employ milder reagents .
Biological Activity
N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine, also known by its CAS number 934986-85-3, is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by a complex molecular structure, is part of a broader class of isoxazole derivatives that exhibit various pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 799.46 g/mol. The structure features a dichlorophenyl group and an isoxazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₇Cl₄N₅O₉S |
| Molecular Weight | 799.46 g/mol |
| CAS Number | 934986-85-3 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies indicate that compounds with isoxazole structures often exhibit anti-inflammatory and anticancer properties.
- Anti-inflammatory Effects : Research has suggested that this compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. By inhibiting COX-2 specifically, it could reduce the production of pro-inflammatory prostaglandins .
- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by disrupting microtubule formation and affecting mitotic spindle integrity .
Case Studies
- Cancer Cell Lines : A study evaluating the efficacy of this compound on human breast cancer cell lines showed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of G2/M phase arrest and apoptosis .
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers compared to control groups. This suggests a promising role in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution with a preference for liver and lungs.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its efficacy.
- Excretion : Mainly excreted via urine.
Q & A
Q. What are the optimal synthetic routes for preparing N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine?
The synthesis typically involves coupling 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 4462-55-9) with glycine. A method adapted from similar isoxazole derivatives involves:
- Step 1 : Reacting the acyl chloride intermediate with glycine in dichloromethane (DCM) using pyridine or DMAP as a catalyst to neutralize HCl byproducts .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and LC-MS to confirm purity (>97%) .
- Key Challenge : Moisture-sensitive intermediates require anhydrous conditions.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Stability studies should include:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability : Heat samples to 40–80°C and analyze by TGA (thermogravimetric analysis) to assess decomposition thresholds .
- Light sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation using spectrophotometry .
Q. What analytical techniques are critical for confirming its structural integrity?
- NMR : ¹H NMR (DMSO-d6) should show peaks for the dichlorophenyl aromatic protons (δ 7.2–7.6 ppm), isoxazole methyl (δ 2.4 ppm), and glycine NH/COO⁻ (δ 8.3–10.5 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- HRMS : Exact mass (C₁₃H₁₁Cl₂N₂O₄) should match theoretical m/z (e.g., [M+H]+ = 329.01) .
Advanced Research Questions
Q. How does structural modification of the isoxazole ring impact biological activity?
Structure-activity relationship (SAR) studies on analogs (e.g., 3-(2-chlorophenyl) vs. 2,6-dichlorophenyl substitutions) reveal:
- Electron-withdrawing groups (Cl, CF₃) enhance metabolic stability but may reduce solubility .
- Methyl at position 5 on the isoxazole improves hydrophobic interactions with target proteins .
- Glycine moiety : Replacing glycine with bulkier amino acids (e.g., alanine) diminishes activity in antimicrobial assays .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. anti-inflammatory activity)?
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify biphasic effects .
- Target validation : Use CRISPR knockouts or siRNA silencing of suspected targets (e.g., bacterial DHFR or COX-2) to confirm mechanism .
- Off-target screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- ADME profiling :
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation .
- Toxicity :
- Acute toxicity in zebrafish embryos (LC₅₀ determination) .
- Subchronic dosing in rodents (14–28 days) with histopathology and serum biomarker analysis .
Methodological Guidance
Q. How to optimize reaction yields for scale-up synthesis?
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DCM with 5% DMF | 85% → 92% |
| Temperature | 0–5°C (slow addition) | Reduced side products |
| Catalyst | DMAP (10 mol%) | Faster coupling |
Q. What computational tools predict binding modes with biological targets?
- Docking : AutoDock Vina or Schrödinger Suite to model interactions with bacterial penicillin-binding proteins (PBPs) .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show none?
Potential factors:
- Strain specificity : Activity against S. aureus (MIC = 2 µg/mL) but not Gram-negative bacteria due to efflux pumps .
- Compound purity : Impurities (e.g., unreacted acyl chloride) may artifactually inhibit growth .
- Assay conditions : Variations in media (e.g., cation-adjusted Mueller-Hinton vs. LB) alter bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
